2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
Description
This compound features a 1,3-thiazole core substituted at position 2 with a benzenesulfonamide group and at position 4 with an acetamide moiety. The benzenesulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase) . Its molecular formula is C₂₀H₂₀N₄O₃S₂, with a molecular weight of 436.52 g/mol.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-17-9-7-15(8-10-17)11-12-21-19(24)13-16-14-28-20(22-16)23-29(25,26)18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRZVYWQQRWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzenesulfonamide group. The final step involves the attachment of the methoxyphenyl group through a series of substitution reactions. Common reagents used in these reactions include thionyl chloride, sulfonamide derivatives, and methoxyphenyl ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring and methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogous derivatives:
Key Observations:
Substituent Impact on Activity: The benzenesulfonamido group in the target compound distinguishes it from chlorinated () or benzylamino derivatives ().
Structural Analogues in Pharmaceuticals :
- Compounds like Formoterol-related derivatives () share the 4-methoxyphenyl group, which is critical for β₂-adrenergic receptor agonism. The target compound’s phenethyl chain may similarly target GPCRs but with divergent effects due to the thiazole-sulfonamide core.
Synthetic Accessibility :
- The synthesis of the target compound likely involves coupling a 2-benzenesulfonamido-thiazole-4-carboxylic acid derivative with 2-(4-methoxyphenyl)ethylamine, paralleling methods for intermediates in .
Research Findings and Implications
- Enzyme Inhibition : Sulfonamide-containing thiazoles (e.g., acetazolamide derivatives) are well-documented carbonic anhydrase inhibitors. The target compound’s benzenesulfonamido group may confer similar activity but with modified selectivity due to the phenethyl chain .
- Antimicrobial Potential: Chlorinated benzothiazoles () exhibit antimicrobial properties; the target compound’s bulkier substituents might reduce bacterial membrane penetration but improve eukaryotic cell targeting.
- Metabolic Stability : The 4-methoxyphenyl group could slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in ’s thioether derivatives .
Biological Activity
The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a novel sulfonamide derivative that has shown promising biological activities, particularly in oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanism of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, α-haloketones are condensed with thioamides.
- Introduction of the Benzenesulfonamide Group : This is achieved by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine.
- Acetamide Formation : The final step involves acylation with 2-(4-methoxyphenyl)ethylamine.
The resulting compound has a complex structure characterized by a thiazole ring and a benzenesulfonamide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to inhibit or modulate the activity of these targets, leading to various pharmacological effects. For instance, studies have indicated that related compounds can inhibit carbonic anhydrase (CA) enzymes, which play critical roles in tumor growth and bacterial proliferation .
Anticancer Activity
Research has demonstrated that compounds similar to This compound exhibit significant anticancer properties. For example:
- Cell Line Studies : In studies involving MDA-MB-231 breast cancer cells, certain derivatives showed an increase in apoptotic cells by 22-fold compared to controls . This indicates a strong potential for inducing programmed cell death in cancerous cells.
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : Similar sulfonamide derivatives have been shown to inhibit bacterial growth effectively. Their mechanism often involves disrupting metabolic pathways essential for bacterial survival .
- Biofilm Disruption : Some studies report that these compounds can interfere with biofilm formation in bacteria, which is crucial for their pathogenicity .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)acetamide | Lacks dimethoxyphenyl group | Moderate activity |
| N-(2,5-dimethoxyphenyl)acetamide | Lacks thiazole and sulfonamide groups | Low activity |
| 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide | Lacks methoxy groups | Variable activity |
This table illustrates that the unique combination of thiazole and dimethoxyphenyl groups in our compound may confer specific biological activities not observed in similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Carbonic Anhydrase Inhibition : Research indicates that derivatives can selectively inhibit CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM, showcasing their potential as anticancer agents .
- Antibacterial Properties : Compounds within this class have demonstrated significant antibacterial efficacy against various strains, including MRSA and E. coli, indicating their utility in treating resistant infections .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
Q. Table 2. Recommended Analytical Techniques for Quality Control
| Technique | Critical Parameters | Acceptable Criteria |
|---|---|---|
| HPLC | Retention time ±0.2 min | Purity ≥95% |
| ¹H NMR | Integral ratios ±5% | Matches theoretical |
| HRMS | m/z error <2 ppm | Molecular ion match |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
